[1,2,4]Triazolo[4,3-b]pyridazin-6-amine

Fragment-Based Drug Discovery (FBDD) Lead-Like Property Space Scaffold Minimization

[1,2,4]Triazolo[4,3-b]pyridazin-6-amine (CAS 19195-46-1) is the unsubstituted parent heterocycle of the triazolo[4,3-b]pyridazine class, bearing a primary amine at the 6-position. With a molecular formula of C₅H₅N₅ and a molecular weight of 135.13 g·mol⁻¹, this compound is recognized as a versatile small-molecule scaffold.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 19195-46-1
Cat. No. B099957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-b]pyridazin-6-amine
CAS19195-46-1
Synonyms[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=CC2=NN=CN2N=C1N
InChIInChI=1S/C5H5N5/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H2,6,9)
InChIKeyLWSNTUJMYIJVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[4,3-b]pyridazin-6-amine (CAS 19195-46-1): Physicochemical Identity and Scaffold Classification for Procurement Decisions


[1,2,4]Triazolo[4,3-b]pyridazin-6-amine (CAS 19195-46-1) is the unsubstituted parent heterocycle of the triazolo[4,3-b]pyridazine class, bearing a primary amine at the 6-position [1]. With a molecular formula of C₅H₅N₅ and a molecular weight of 135.13 g·mol⁻¹, this compound is recognized as a versatile small-molecule scaffold . Key physicochemical properties include a melting point of 283–285 °C [2], an ACD/LogP of −1.36, zero rotatable bonds, two hydrogen bond donors (the 6-NH₂ group), and five hydrogen bond acceptors [3]. These properties position the compound as a minimal, fragment-like core that serves as the synthetic entry point for a broad family of kinase inhibitors, bromodomain ligands, and antiparasitic agents.

Why Generic Substitution of [1,2,4]Triazolo[4,3-b]pyridazin-6-amine with In-Class Analogs Introduces Uncontrolled Risk


The triazolo[4,3-b]pyridazin-6-amine scaffold supports a dense functionalization landscape; however, even minor substituent variations produce substantial shifts in physicochemical and pharmacological profiles that preclude generic interchange. The unsubstituted parent compound (CAS 19195-46-1) exhibits a predicted water solubility of approximately 117,000 mg·L⁻¹ and an ACD/LogP of −1.36 [1], whereas the 3-phenyl analog registers a logP of +1.37 and a molecular weight increase of 76 Da [2]. Critically, the Pim-1 kinase inhibitor program demonstrated that 3-aryl substitution, while necessary for target engagement, introduces poor solubility and permeability liabilities that limit utility [3]. Conversely, N,N-dimethylation eliminates both hydrogen bond donor atoms (HBD = 0 vs. 2 for the parent), fundamentally altering hinge-binding pharmacophore capacity [4]. Regioisomeric variation (e.g., [1,2,4]triazolo[1,5-b]pyridazin-6-amine, CAS 51519-35-8) yields an identical molecular formula yet a distinct ring-fusion geometry that redirects vector angles for substituent elaboration . These quantifiable divergences mean that procurement of a substituted analog in place of the parent scaffold—or vice versa—carries a high probability of synthetic dead-ends, assay false negatives, or pharmacokinetic attrition that cannot be predicted without explicit comparative data.

Quantitative Differentiation Evidence for [1,2,4]Triazolo[4,3-b]pyridazin-6-amine (CAS 19195-46-1) Relative to Closest Analogs


Molecular Weight Advantage: The Parent Scaffold Is 36%–56% Lighter Than 3-Aryl and N,N-Dialkyl Analogs, Maximizing Fragment-Like Efficiency

At 135.13 g·mol⁻¹ with only 10 heavy atoms, the unsubstituted parent compound occupies fragment-like chemical space (MW < 300, heavy atom count ≤ 10) [1]. The 3-phenyl derivative (C₁₁H₉N₅) increases the molecular weight to 211.23 g·mol⁻¹ (+56.3%) with 16 heavy atoms [2]. The N,N-dimethyl derivative (C₇H₉N₅) weighs 163.18 g·mol⁻¹ (+20.8%) with 12 heavy atoms [3]. Even the smallest common substituted analog, 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (C₆H₇N₅), adds one carbon to reach 149.15 g·mol⁻¹ (+10.4%) . This weight differential is critical for fragment-based screening libraries, where every heavy atom added typically increases molecular complexity and reduces hit rates in primary screens.

Fragment-Based Drug Discovery (FBDD) Lead-Like Property Space Scaffold Minimization

Lipophilicity Differential: The Parent Compound Is 2.7 Log Units More Hydrophilic Than the 3-Phenyl Analog, Enabling Aqueous Compatibility

The unsubstituted parent compound exhibits an ACD/LogP of −1.36 and an estimated water solubility of approximately 117,000 mg·L⁻¹ at 25 °C [1]. In contrast, the 3-phenyl analog has a predicted logP of +1.37 [2], representing a 2.73 log unit increase in lipophilicity. This differential corresponds to a theoretical shift from aqueous-favoring to lipid-favoring partitioning and aligns with experimental observations from the Pim-1 kinase inhibitor series, where 3-aryl substitution conferred poor solubility and permeability that required dedicated optimization campaigns to overcome [3]. All other common substituted analogs—including 3-methyl, 3-trifluoromethyl, and N-alkyl derivatives—introduce additional hydrophobic surface area that increases logP and decreases aqueous solubility relative to the parent scaffold.

Lipophilicity Control Aqueous Solubility Pharmacokinetic Optimization

Hydrogen Bond Donor Capacity: The Parent Compound Retains Two H-Bond Donors Versus Zero for N,N-Dimethylated Analogs, Preserving Key Pharmacophoric Interactions

The 6-NH₂ group of the parent compound provides two hydrogen bond donor (HBD) atoms that are critical for hinge-region interactions in kinase and bromodomain targets [1]. N,N-Dimethylation eliminates both HBD atoms (HBD count = 0), while increasing the hydrogen bond acceptor count to 4 and introducing one rotatable bond [2]. In the BRD4 bromodomain inhibitor series reported by Kim et al. (2023), the [1,2,4]triazolo[4,3-b]pyridazine core scaffold engages the conserved Kac-binding pocket through a characteristic donor–acceptor–donor motif, and modifications to the 6-amino group were shown to modulate inhibitory activity in the micromolar IC₅₀ range [3]. While the parent compound itself has not been profiled as a stand-alone inhibitor, its HBD profile represents the unadulterated pharmacophoric template from which all active derivatives are elaborated.

Hinge-Binding Pharmacophore Kinase Inhibitor Design Structure-Based Drug Design

Regioisomeric Identity: [4,3-b] Fusion Versus [1,5-b] Fusion Determines Vector Geometry for Substituent Elaboration Despite Identical Molecular Formula

[1,2,4]Triazolo[4,3-b]pyridazin-6-amine (CAS 19195-46-1) and its regioisomer [1,2,4]triazolo[1,5-b]pyridazin-6-amine (CAS 51519-35-8) share the identical molecular formula (C₅H₅N₅) and molecular weight (135.13 g·mol⁻¹) [1]. The [4,3-b] fusion places the triazole N1 and N2 atoms at the ring junction, orienting the 6-amino group para-like to the triazole C3 position, whereas the [1,5-b] isomer inverts this topology, projecting the 6-amino group from a distinct vector . This regioisomeric distinction has practical consequences: the [4,3-b] scaffold has been validated in co-crystal structures with BRD4-BD1 (PDB 7YQ9, 7YMG), Pim-1 kinase, PARP14 (PDB 5V7T), and c-Met, while the [1,5-b] regioisomer appears predominantly in patents related to PAF antagonism and distinct kinase profiles [2]. Customers purchasing CAS 19195-46-1 receive the [4,3-b] regioisomer, which maps onto the extensively crystallographically characterized scaffold geometry required for the above target classes.

Regioisomer Differentiation Scaffold Vector Analysis Medicinal Chemistry Design

Conformational Rigidity: Zero Rotatable Bonds in the Parent Scaffold Provide a Defined, Pre-Organized Pharmacophore Geometry Absent in All Substituted Analogs

The parent compound contains zero freely rotatable bonds, a consequence of its fully aromatic fused bicyclic system and the absence of any exocyclic substituents beyond the 6-NH₂ group [1]. All common substituted analogs introduce at least one rotatable bond: 3-phenyl adds one (C3–phenyl torsion), N,N-dimethyl adds one (N–CH₃), and 3-methyl adds one (C3–CH₃) [2][3]. This conformational rigidity of the parent scaffold locks the 6-amino group in a defined orientation relative to the triazole ring, eliminating the entropic penalty associated with rotatable bond freezing upon target binding. In the BRD4 BD1 co-crystal structure (PDB 7YQ9), the triazolo[4,3-b]pyridazine core of the inhibitor adopts a near-planar conformation that positions the 6-amino substituent for optimal hinge contact [4], a geometry pre-encoded in the parent scaffold.

Conformational Pre-Organization Entropic Binding Optimization Scaffold Rigidity

Thermal Stability Benchmark: Melting Point of 283–285 °C Provides a Definitive Identity and Purity Criterion for Incoming Quality Control

The CAS Common Chemistry database records a melting point of 283–285 °C for [1,2,4]triazolo[4,3-b]pyridazin-6-amine, sourced from the ZIC/VINITI data file provided by InfoChem [1]. This high melting point reflects the extensive intermolecular hydrogen bonding network enabled by the 6-NH₂ donor and the five nitrogen acceptors in the fused bicyclic system. While melting point data for closely related analogs (e.g., 3-methyl, N,N-dimethyl, and 3-phenyl derivatives) are not uniformly available, the parent compound's melting point is sufficiently high and narrow-range (±2 °C) to serve as a rapid identity and purity verification criterion upon receipt—a capability not reliably available for lower-melting or amorphous substituted analogs. Commercial suppliers typically provide the parent compound at 95% or 97% purity .

Analytical Quality Control Melting Point Identification Compound Identity Verification

Optimal Research and Industrial Application Scenarios for [1,2,4]Triazolo[4,3-b]pyridazin-6-amine (CAS 19195-46-1)


Fragment-Based Drug Discovery (FBDD) Library Construction for BET Bromodomain and Kinase Targets

The parent scaffold's molecular weight of 135.13 g·mol⁻¹, logP of −1.36, and two hydrogen bond donors position it as an ideal fragment starting point for FBDD campaigns targeting BRD4 bromodomains (PDB 7YQ9) and Pim-1 kinase [1]. Its zero rotatable bonds and pre-organized geometry allow fragment-growing and fragment-linking strategies to build affinity while monitoring ligand efficiency metrics. Unlike the 3-phenyl analog (MW 211.23, logP +1.37), the parent compound remains within the Rule-of-Three guideline for fragment libraries (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) and can be elaborated with full control over each added functional group's physicochemical impact [2].

Synthetic Chemistry: Core Scaffold for Parallel Library Synthesis via 3-Position and 6-Amino Diversification

The unsubstituted [4,3-b] scaffold serves as the universal synthetic entry point for generating diverse triazolo[4,3-b]pyridazine libraries through orthogonal functionalization: the 6-NH₂ group undergoes alkylation, acylation, or reductive amination, while the C3 position can be halogenated, arylated (Suzuki coupling), or trifluoromethylated [1]. The regioisomeric purity of CAS 19195-46-1 ensures that all derivatives will possess the [4,3-b] fusion geometry required for the published co-crystal structures with BRD4, Pim-1, PARP14, and c-Met [2]. The compound's high aqueous solubility (~117 g·L⁻¹) facilitates reaction development in polar solvents and simplifies aqueous workup compared to more lipophilic 3-aryl analogs that partition into organic phases and complicate purification.

Biophysical Control Compound for Differentiating Scaffold Versus Substituent Contributions in Target Engagement Studies

With zero rotatable bonds, two H-bond donors, and five H-bond acceptors, the parent scaffold provides the baseline biophysical profile against which the incremental contributions of every substituent can be quantitatively deconvoluted [1]. In surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography experiments, the parent compound serves as the minimal binding unit—establishing the scaffold's intrinsic affinity (or lack thereof) for a given target before substituent elaboration. This use case is directly supported by the BRD4-BD1 co-crystal structures reported by Kim et al. (2023), where the triazolo[4,3-b]pyridazine core was shown to occupy the Kac-binding pocket with the 6-amino substituent oriented toward the hinge region [2].

Quality Control Reference Standard for Analytical Method Development and Incoming Material Verification

The well-defined melting point of 283–285 °C, combined with a characteristic UV chromophore (fused bicyclic heteroaromatic system with predicted molar refractivity of 35.5 cm³·mol⁻¹) and distinct InChI key (LWSNTUJMYIJVMO-UHFFFAOYSA-N), makes CAS 19195-46-1 an excellent reference standard for HPLC method development, LC-MS calibration, and incoming material identity verification in laboratories synthesizing triazolo[4,3-b]pyridazine-based compound collections [1]. Commercial availability at 95–97% purity from multiple vendors supports its use as a procurement benchmark for assessing supplier quality across different batches [2].

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